molecular formula C18H13ClN4OS B2701563 6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 850911-64-7

6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2701563
CAS RN: 850911-64-7
M. Wt: 368.84
InChI Key: RHNVWQCXSUERBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-thio-containing pyrimidines and their condensed analogs, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another study describes the synthesis of various N-cycloalkanes, morpholine, piperazines, pyridines, pyrazole, pyrimidine, benzimidazolo [1,5- a ]pyrimidine, 1,2,3,4-tetrazolo [1,5- a ]pyrimidine, azopyrazolo [1,5- a ]pyrimidine, and pyrimido [4′,5′:3,4]pyrazolo [1,5- a ]pyrimidine incorporating a (thio)pyrimidine moiety .


Chemical Reactions Analysis

The reactivity of similar compounds has been discussed in the literature . The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

Scientific Research Applications

Future Directions

The future directions of research on similar compounds have been discussed in the literature. For example, pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine derivatives have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment .

properties

IUPAC Name

6-[(2-chlorophenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c19-15-9-5-4-6-12(15)11-25-18-21-16-14(17(24)22-18)10-20-23(16)13-7-2-1-3-8-13/h1-10H,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNVWQCXSUERBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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